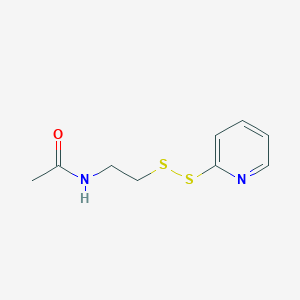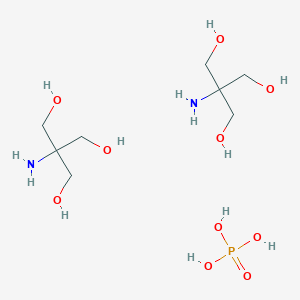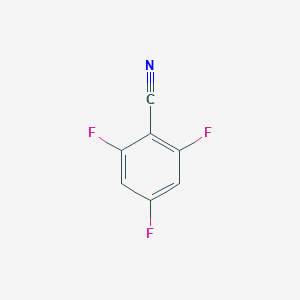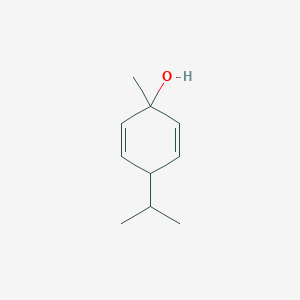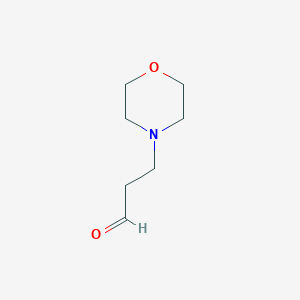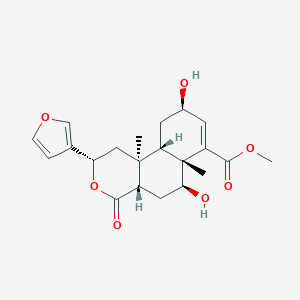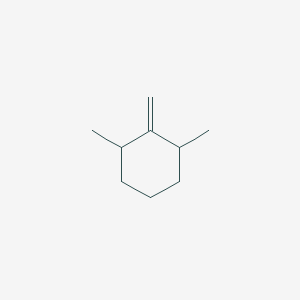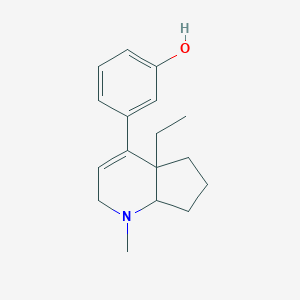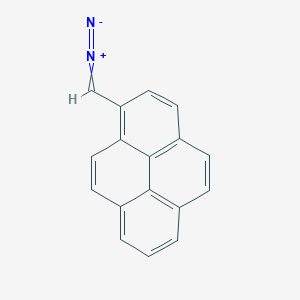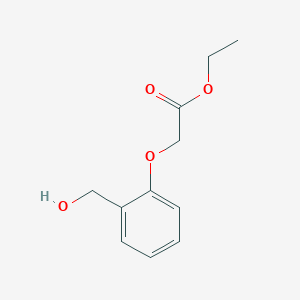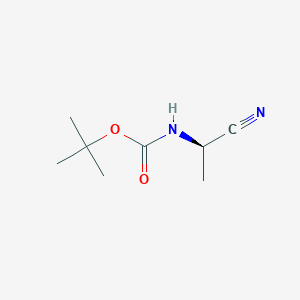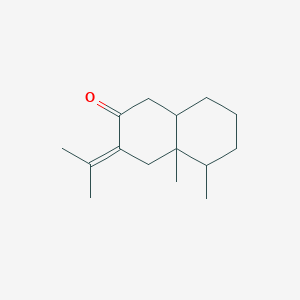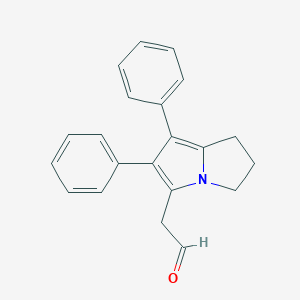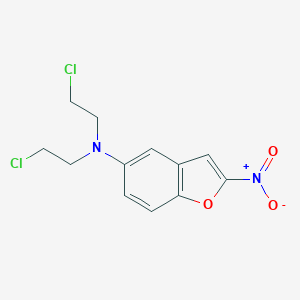
5-Benzofuranamine, N,N-bis(2-chloroethyl)-2-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzofuranamine, N,N-bis(2-chloroethyl)-2-nitro- is a chemical compound that belongs to the group of nitrogen mustard compounds. It is a synthetic compound that has been extensively studied for its potential use in cancer treatment.
Mechanism Of Action
The mechanism of action of 5-Benzofuranamine, N,N-bis(2-chloroethyl)-2-nitro- involves the formation of DNA adducts, which interfere with DNA replication and transcription. The compound binds to the nitrogen atoms of the DNA bases, leading to the formation of intrastrand and interstrand crosslinks. These crosslinks prevent the separation of DNA strands, which inhibits DNA replication and transcription, ultimately leading to cell death.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-Benzofuranamine, N,N-bis(2-chloroethyl)-2-nitro- are primarily related to its cytotoxic activity. The compound induces apoptosis in cancer cells by activating caspase enzymes, which are responsible for the breakdown of cellular components. Additionally, the compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription.
Advantages And Limitations For Lab Experiments
One of the major advantages of 5-Benzofuranamine, N,N-bis(2-chloroethyl)-2-nitro- is its potent cytotoxic activity against a wide range of cancer cell lines. This makes it an attractive candidate for further development as a cancer treatment. However, the compound also has several limitations for lab experiments, including its low solubility in water and its potential toxicity to normal cells.
Future Directions
Despite the promising results obtained from preclinical studies, further research is needed to fully understand the potential of 5-Benzofuranamine, N,N-bis(2-chloroethyl)-2-nitro- as a cancer treatment. Some of the future directions that could be explored include:
1. Development of more efficient synthesis methods to improve the yield and purity of the compound.
2. Investigation of the compound's potential as a combination therapy with other cancer treatments.
3. Exploration of the compound's potential for targeted drug delivery to cancer cells.
4. Investigation of the compound's potential for the treatment of other diseases, such as autoimmune disorders.
5. Development of more effective formulations of the compound to improve its solubility and reduce its toxicity to normal cells.
In conclusion, 5-Benzofuranamine, N,N-bis(2-chloroethyl)-2-nitro- is a synthetic compound that has shown promising results for its potential use in cancer treatment. Its potent cytotoxic activity and mechanism of action make it an attractive candidate for further development. However, further research is needed to fully understand its potential and overcome its limitations.
Synthesis Methods
The synthesis of 5-Benzofuranamine, N,N-bis(2-chloroethyl)-2-nitro- involves the reaction of 5-Benzofuranamine with 2-chloroethyl nitrate in the presence of a catalyst. The reaction proceeds in a two-step process, with the first step involving the formation of an intermediate, which then undergoes nitration to form the final product.
Scientific Research Applications
5-Benzofuranamine, N,N-bis(2-chloroethyl)-2-nitro- has been extensively studied for its potential use in cancer treatment. It belongs to the group of nitrogen mustard compounds, which are known for their ability to inhibit cell division and induce apoptosis in cancer cells. Several studies have shown that 5-Benzofuranamine, N,N-bis(2-chloroethyl)-2-nitro- exhibits potent cytotoxic activity against a wide range of cancer cell lines, including breast, lung, and colon cancer.
properties
CAS RN |
109143-16-0 |
|---|---|
Product Name |
5-Benzofuranamine, N,N-bis(2-chloroethyl)-2-nitro- |
Molecular Formula |
C12H12Cl2N2O3 |
Molecular Weight |
303.14 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-2-nitro-1-benzofuran-5-amine |
InChI |
InChI=1S/C12H12Cl2N2O3/c13-3-5-15(6-4-14)10-1-2-11-9(7-10)8-12(19-11)16(17)18/h1-2,7-8H,3-6H2 |
InChI Key |
BZEOVBSNYZFICF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1N(CCCl)CCCl)C=C(O2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC2=C(C=C1N(CCCl)CCCl)C=C(O2)[N+](=O)[O-] |
Other CAS RN |
109143-16-0 |
synonyms |
5-(BIS(2-CHLOROETHYL)AMINO)-2-NITROBENZOFURAN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



